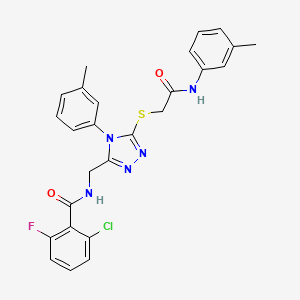

2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN5O2S/c1-16-6-3-8-18(12-16)30-23(34)15-36-26-32-31-22(33(26)19-9-4-7-17(2)13-19)14-29-25(35)24-20(27)10-5-11-21(24)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXRRQSQSTVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=C(C=CC=C4Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. It contains a triazole ring, which is known for its pharmacological properties, and a benzamide moiety that enhances its interaction with biological targets.

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer activity through multiple mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT. For instance, related compounds have reported IC50 values in the low micromolar range (e.g., 0.075 μM for VEGFR-2 inhibition) .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways. This was evidenced by studies showing increased caspase activity following treatment with similar triazole derivatives .

- Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at the S phase, leading to inhibited cell division and growth .

In Vitro Studies

In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.105 | Apoptosis induction, kinase inhibition |

| PC-3 | 2.15 | Apoptosis induction, kinase inhibition |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study involving a series of triazole derivatives showed promising results in treating liver carcinoma. The lead compound demonstrated significant tumor reduction in animal models when administered at specific dosages .

- Case Study 2 : Another study investigated the effects of a related benzamide derivative on prostate cancer cells. The results indicated a marked decrease in cell viability and an increase in apoptotic markers following treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the triazole ring enhances its ability to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-chloro-6-fluoro... | HepG2 | 5.0 |

| 2-chloro-6-fluoro... | PC-3 | 7.5 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the triazole moiety may inhibit enzymes involved in DNA synthesis or repair, while the benzamide portion may modulate receptor activity or influence signaling pathways.

Case Study: Inhibition of VEGFR

A notable case study involved the evaluation of similar triazole derivatives for their inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR). The results indicated that modifications to the triazole ring significantly impacted binding affinity and inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.